molecular formula C9H7ClN2O2 B1406850 Methyl 3-chloro-1H-indazole-7-carboxylate CAS No. 1337881-10-3

Methyl 3-chloro-1H-indazole-7-carboxylate

Cat. No. B1406850
CAS RN: 1337881-10-3
M. Wt: 210.62 g/mol
InChI Key: MZZPKAPXWPCBDF-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1H-indazole-7-carboxylate is a heterocyclic organic compound with the following chemical formula: C9H7ClN2O2 . It belongs to the indazole family, which is characterized by its aromatic ring containing both nitrogen and carbon atoms. Indazoles have garnered significant interest due to their diverse biological properties .


Synthesis Analysis

The synthesis of This compound involves the introduction of a chlorine atom at the 3-position of the indazole ring. Specific synthetic routes may vary, but common methods include nucleophilic substitution or cyclization reactions. Researchers have explored various strategies to access this compound, aiming for high yields and purity .


Molecular Structure Analysis

The molecular structure of This compound consists of an indazole core with a chlorine atom at the 3-position and a carboxylate group at the 7-position. The esterification of the carboxylic acid group with methanol results in the methyl ester. The compound’s planar aromatic ring system contributes to its stability and reactivity .


Chemical Reactions Analysis

  • Functional Group Transformations : Researchers have explored modifications to the indazole moiety, aiming to enhance specific properties .

Physical And Chemical Properties Analysis

  • Solubility : Investigating its solubility in different solvents is crucial for formulation and delivery .

Scientific Research Applications

Antispermatogenic Agents

Indazole derivatives have been studied for their potential as antispermatogenic agents, affecting fertility by influencing testicular weight and spermatogenesis. Derivatives like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and its glycerol esters showed potent activity in this area (Corsi & Palazzo, 1976).

Anti-inflammatory and Analgesic Activity

A series of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives synthesized from indazole-3-carboxylic acid methyl ester exhibited significant anti-inflammatory and analgesic activities. This indicates the potential of indazole derivatives in developing new treatments for inflammation and pain (Reddy et al., 2015).

Nucleophilic Carbenes and Mesomeric Betaines

Indazolium-3-carboxylates, derivatives of the indazole alkaloid Nigellicin, have been explored for their properties as pseudo-cross-conjugated mesomeric betaines (PCCMB) and their decarboxylation into intermediary N-heterocyclic carbenes of indazole. These findings could be relevant in the development of novel organic materials and catalysts (Schmidt et al., 2006).

Structural and Spectral Analysis

The structural effects of halogen substitution on NH-indazoles have been studied, revealing insights into the supramolecular structure and spectral properties of these compounds. This research aids in understanding the molecular dynamics and potential applications of indazole derivatives in various chemical contexts (Teichert et al., 2007).

Safety and Hazards

  • Target Organs : Respiratory system .

Future Directions

The medicinal properties of indazole derivatives, including Methyl 3-chloro-1H-indazole-7-carboxylate , warrant further exploration. Researchers should investigate its potential therapeutic applications, toxicity profiles, and pharmacokinetics. Additionally, optimizing synthetic routes and developing novel derivatives could enhance its efficacy and safety .

properties

IUPAC Name

methyl 3-chloro-2H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZPKAPXWPCBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C(NN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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